molecular formula C32H24F3NO3 B14757009 2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid

2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid

Cat. No.: B14757009
M. Wt: 527.5 g/mol
InChI Key: JUJWQYQWZWBOCZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Phenylmethyl Substitution: The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Phenoxy Linkage: The phenoxy linkage can be formed by reacting the quinoline derivative with a phenol derivative in the presence of a base such as potassium carbonate.

    Final Coupling with Benzeneacetic Acid: The final step involves coupling the intermediate with benzeneacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives or deoxygenated products.

    Substitution: Substituted quinoline or phenoxy derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interfere with viral replication processes, providing antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Quinoline derivatives: Compounds with variations in the quinoline ring or different substituents.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy linkages but different aromatic or aliphatic groups.

Uniqueness

Benzeneacetic acid, 4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]- is unique due to its combination of multiple aromatic rings, a trifluoromethyl group, and a phenoxy linkage This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C32H24F3NO3

Molecular Weight

527.5 g/mol

IUPAC Name

2-[4-[[4-[3-benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid

InChI

InChI=1S/C32H24F3NO3/c33-32(34,35)28-8-4-7-27-30(25(19-36-31(27)28)17-21-5-2-1-3-6-21)24-13-15-26(16-14-24)39-20-23-11-9-22(10-12-23)18-29(37)38/h1-16,19H,17-18,20H2,(H,37,38)

InChI Key

JUJWQYQWZWBOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C3C(=C2C4=CC=C(C=C4)OCC5=CC=C(C=C5)CC(=O)O)C=CC=C3C(F)(F)F

Origin of Product

United States

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